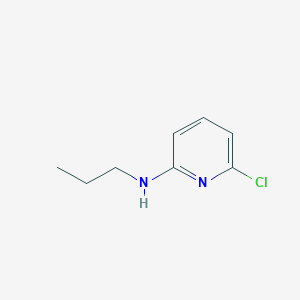

6-chloro-N-propylpyridin-2-amine

説明

特性

IUPAC Name |

6-chloro-N-propylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-2-6-10-8-5-3-4-7(9)11-8/h3-5H,2,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOALOOLKVYZUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro N Propylpyridin 2 Amine

Regioselective Amination Strategies for Pyridine (B92270) Halides

The introduction of an amino group onto a pyridine ring, particularly one bearing halogen substituents, requires precise control of regioselectivity. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the positions susceptible to nucleophilic attack. The C-2 and C-4 positions are electronically activated for such reactions due to the ability of the nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) through resonance. youtube.comstackexchange.com Consequently, strategies for the synthesis of 6-chloro-N-propylpyridin-2-amine from dihalopyridine precursors are designed to exploit this inherent reactivity.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of aminopyridines. youtube.com This pathway involves the direct reaction of a halopyridine with a nucleophile, in this case, N-propylamine. The reaction proceeds via an addition-elimination mechanism, where the amine attacks the carbon atom bearing the halogen, temporarily disrupting the ring's aromaticity to form a negatively charged intermediate. youtube.comyoutube.com The subsequent expulsion of the halide ion restores aromaticity and yields the substituted product.

For a substrate like 2,6-dichloropyridine (B45657), the attack of N-propylamine is regioselectively favored at the C-2 (or C-6) position. The stability of the resulting intermediate is a key factor; when the nucleophile attacks at the C-2 or C-4 positions, a resonance structure can be drawn where the negative charge is located on the electronegative nitrogen atom, providing significant stabilization. stackexchange.com This is not possible for an attack at the C-3 position. stackexchange.com

A related synthesis, the reaction of 2,6-dichloro-3-nitropyridine with isopropylamine, demonstrates a selective mono-substitution at the C-2 position, yielding 6-chloro-N-isopropyl-3-nitropyridin-2-amine. nih.gov This selectivity is achieved by controlling the stoichiometry and reaction conditions, such as temperature, to prevent a second substitution at the C-6 position.

Transition-Metal-Catalyzed Cross-Coupling Aminations

While SNAr is effective, its scope can be limited by the reactivity of the specific halide and the nucleophilicity of the amine. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile alternatives, offering milder reaction conditions and broader substrate scope.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides with a wide range of amines. wikipedia.orgrug.nl The synthesis of 6-chloro-N-propylpyridin-2-amine via this method would typically involve the reaction of 2,6-dichloropyridine with N-propylamine.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyridine and regenerate the Pd(0) catalyst. wikipedia.org A crucial aspect of this methodology is the choice of ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Highly regioselective aminations at the C-2 position of dichloropyridines have been successfully demonstrated using this approach. researchgate.net

Below is a table summarizing typical conditions for Buchwald-Hartwig amination reactions.

| Component | Examples |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Dichlorobis(triphenylphosphine)palladium(II) |

| Phosphine Ligand | Xantphos, BINAP, DPEPhos, Josiphos, Buchwald's biaryl phosphine ligands |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | Room Temperature to >100 °C |

This table presents a generalized summary of conditions reported for Buchwald-Hartwig aminations of aryl halides. Specific conditions for the synthesis of 6-chloro-N-propylpyridin-2-amine would require empirical optimization.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, represent an important alternative to palladium-based systems. These methods are often more cost-effective and can exhibit complementary reactivity. The synthesis of aminopyridines using copper catalysis typically involves a copper(I) salt, a ligand, and a base. researchgate.net

Microwave-assisted copper-catalyzed aminations of halopyridines have been shown to be efficient, allowing for the synthesis of diaminopyridines from dihalopyridines. researchgate.net By carefully controlling the reaction conditions, selective mono-amination can be achieved. researchgate.netnih.gov The use of ligands such as diamines (e.g., DMEDA) or diols can accelerate the reaction and improve yields. researchgate.net

The table below outlines common components used in copper-catalyzed amination reactions.

| Component | Examples |

| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ |

| Ligand | 1,2-diamines (e.g., DMEDA), rac-BINOL, 2,2'-dipyridylamine, Proline |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Ethylene glycol, Dioxane, DMF, Water |

| Temperature | 60 °C to >200 °C (often with microwave irradiation) |

This table provides a summary of typical conditions for copper-catalyzed aminations. The optimal conditions are substrate-dependent.

Direct Amination of 2,6-Dihalopyridines with N-Propylamine

The direct amination of a 2,6-dihalopyridine, such as 2,6-dichloropyridine, with N-propylamine is a direct application of the SNAr pathway. The primary challenge in this approach is achieving selective mono-substitution to yield 6-chloro-N-propylpyridin-2-amine, avoiding the formation of the disubstituted 2,6-di(propylamino)pyridine.

Control over the reaction's regioselectivity and extent of substitution can be exerted through several experimental parameters:

Stoichiometry : Using a limited amount of N-propylamine (typically 1.0 to 1.2 equivalents relative to the dihalopyridine) favors mono-substitution.

Temperature : Lower reaction temperatures can slow down the second substitution, which generally has a higher activation energy than the first.

Reaction Time : Careful monitoring of the reaction progress allows for quenching the reaction after the desired mono-aminated product has formed but before significant amounts of the di-aminated byproduct appear.

The first amination occurs readily due to the electronic activation at the C-2/C-6 positions. nih.gov Once the first amino group is introduced, the electron-donating nature of this group deactivates the ring towards further nucleophilic attack, making the second substitution more difficult. nih.gov This inherent difference in reactivity can be exploited to isolate the mono-substituted product in good yield.

Precursor Pyridine Functionalization

An alternative to the direct amination of a pre-halogenated pyridine is to construct the target molecule by functionalizing a pyridine precursor that already contains one of the desired substituents. This approach can be advantageous if the required starting materials are more readily available or if it circumvents regioselectivity issues.

One potential strategy involves starting with a 2-aminopyridine derivative. The propyl group could be installed first, followed by selective chlorination at the 6-position. Alternatively, a 2-amino-6-halopyridine could be N-alkylated with a propyl halide.

Another approach is the functionalization of pyridine N-oxides. Pyridine N-oxides exhibit enhanced electrophilicity at the C-2 carbon, making them suitable precursors for introducing substituents at this position. researchgate.net A synthetic sequence could involve the functionalization of a pyridine N-oxide, followed by the introduction of the chloro and propylamino groups, and finally deoxygenation of the N-oxide.

Furthermore, diazotization reactions, such as the Sandmeyer reaction, can be used to convert a 2-aminopyridine into a 2-chloropyridine. google.com A synthetic route could therefore begin with 2-amino-6-hydroxypyridine, which is then elaborated through N-propylation, conversion of the hydroxyl to a chloro group, and subsequent functionalization as needed. These multi-step sequences offer flexibility in the synthesis design, allowing for the strategic introduction of functional groups to build the final 6-chloro-N-propylpyridin-2-amine molecule.

Introduction of the Propylamino Substituent

The primary and most extensively utilized method for introducing the propylamino group onto the pyridine ring is through nucleophilic aromatic substitution (SNAr). This approach typically involves the reaction of a di-substituted pyridine, most commonly 2,6-dichloropyridine, with propylamine. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the ring nitrogen.

The reaction proceeds by the addition of propylamine to the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is subsequently restored by the elimination of a chloride ion, yielding the desired 6-chloro-N-propylpyridin-2-amine.

Key Synthetic Approaches:

Thermal Amination: This method involves heating 2,6-dichloropyridine with an excess of propylamine, which can also serve as the solvent. While straightforward, this approach may require high temperatures and can sometimes lead to the formation of the di-substituted byproduct, 2,6-bis(propylamino)pyridine. Selectivity for mono-substitution can be achieved by carefully controlling the stoichiometry of the reactants.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the rate of SNAr reactions. nih.govacs.org Reactions that might take several hours under conventional heating can often be completed in minutes, leading to higher throughput and often cleaner reaction profiles with improved yields. sci-hub.se

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has become a staple in modern organic synthesis for the formation of C-N bonds. wikipedia.orgrug.nl It involves the use of a palladium catalyst in combination with a suitable phosphine ligand to couple an aryl halide (2,6-dichloropyridine) with an amine (propylamine). This method offers high selectivity and functional group tolerance, often proceeding under milder conditions than traditional thermal methods. researchgate.netyoutube.com The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally showing high activity. youtube.com

Copper-Catalyzed Amination: As a more economical alternative to palladium, copper-based catalytic systems have also been developed for C-N cross-coupling reactions. researchgate.net These reactions, often referred to as Ullmann-type couplings, can effectively catalyze the amination of aryl halides, including chloropyridines, and are a subject of ongoing research to improve their scope and efficiency.

Selective Chlorination of Pyridin-2-amines

An alternative synthetic strategy involves the initial synthesis of N-propylpyridin-2-amine followed by selective chlorination at the C6 position. This route is generally less common due to potential challenges with regioselectivity, as other positions on the pyridine ring (C3 and C5) are also susceptible to electrophilic attack. However, several methods can be employed for the chlorination of pyridine rings.

Chlorination Methods:

Sandmeyer-type Reactions: Diazotization of an amino group at the C6 position of a suitable precursor, followed by treatment with a chloride source (e.g., CuCl), could introduce the chlorine atom. This, however, would require a more complex multi-step synthesis to install the necessary amino group prior to diazotization. A more direct approach involves the diazotization of a 2-aminopyridine in concentrated hydrochloric acid, which can yield 2-chloropyridines, although yields can be variable. google.com

Reaction with Chlorinating Agents: Direct chlorination of the N-propylpyridin-2-amine precursor with agents like nitrosyl chloride in a hydrogen chloride-saturated solution can be effective for producing 2-chloropyridines. google.com However, controlling the regioselectivity to exclusively target the C6 position in the presence of the activating propylamino group at C2 can be challenging.

Directed C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation offer a pathway for the direct introduction of halogen atoms. Photoinduced methods using pyridine N-oxide-based catalysts have been explored for site-selective C-H functionalization, although their application to this specific substrate would require dedicated investigation. chemrxiv.org

Given the high efficiency and selectivity of nucleophilic aromatic substitution on 2,6-dichloropyridine, the introduction of the propylamino substituent onto a pre-chlorinated ring remains the more strategically sound and widely practiced approach.

Optimization of Reaction Conditions and Yields

Catalyst and Ligand Design for Enhanced Selectivity

For metal-catalyzed reactions like the Buchwald-Hartwig amination, the catalyst system is paramount. The combination of a palladium precursor and a phosphine ligand dictates the catalyst's activity, stability, and selectivity.

Palladium Precursors: Common precursors include Pd(OAc)2 and Pd2(dba)3.

Phosphine Ligands: The development of bulky and electron-rich monophosphine and diphosphine ligands has been crucial to the broad applicability of the Buchwald-Hartwig reaction. rug.nlyoutube.com

First-generation ligands like P(o-tolyl)3 were initially used.

Bidentate ligands such as BINAP and DPPF offered improved reactivity. wikipedia.org

Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, BrettPhos) represent the state-of-the-art, enabling the coupling of a wide range of substrates, including less reactive aryl chlorides, under mild conditions. youtube.comlibretexts.org These ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.com

The table below shows representative catalyst systems used for the amination of chloropyridines.

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines

| Palladium Precursor | Ligand | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Pd(OAc)2 | P(o-tolyl)3 | NaOt-Bu | Toluene | Moderate |

| Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | Good to High |

| Pd(OAc)2 | XPhos | K2CO3 | t-BuOH | High to Excellent |

| Pd(OAc)2 | BrettPhos | K3PO4 | Dioxane | High to Excellent |

Data is illustrative and based on reported methodologies for similar C-N cross-coupling reactions.

Temperature and Pressure Parameterization

Temperature is a critical factor influencing the rate of reaction. Traditional SNAr reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate. The use of sealed vessels allows for reactions to be conducted at temperatures above the solvent's boiling point, increasing pressure and accelerating the reaction.

Microwave-assisted synthesis provides a highly efficient method for rapid heating. nih.govacs.org By directly coupling with the polar molecules in the reaction mixture, microwave irradiation can lead to rapid temperature increases and significantly reduced reaction times, from hours to minutes. This not only improves efficiency but can also minimize the formation of degradation byproducts associated with prolonged heating.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 6-chloro-N-propylpyridin-2-amine aims to reduce the environmental impact of the chemical process. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods like the Buchwald-Hartwig amination are inherently more atom-economical than stoichiometric reactions.

Use of Safer Solvents: Replacing hazardous solvents like DMSO and NMP with more benign alternatives. The use of water or alcohols like ethanol as reaction solvents, particularly in microwave-assisted procedures, represents a significant step towards a greener process. acs.org

Energy Efficiency: Employing methods that reduce energy consumption. Microwave-assisted synthesis is a prime example, as it offers rapid and efficient heating, drastically cutting down on reaction times and the associated energy usage compared to conventional thermal methods. sci-hub.se

Catalysis: The use of catalytic rather than stoichiometric reagents reduces waste. The high turnover numbers achievable with modern palladium catalysts mean that only small amounts of the catalyst are needed, minimizing metal waste. rug.nl Research into using more abundant and less toxic metals like copper also aligns with green chemistry goals. researchgate.net

By optimizing reaction conditions to favor milder temperatures, shorter reaction times, and the use of environmentally friendly solvents and catalytic systems, the synthesis of 6-chloro-N-propylpyridin-2-amine can be made more sustainable and efficient.

Atom Economy and Reaction Efficiency

A primary metric for evaluating the "greenness" of a chemical process is atom economy, a concept that measures the efficiency with which atoms from the reactants are incorporated into the desired product. primescholars.comkccollege.ac.in An ideal reaction would have a 100% atom economy, meaning all atoms of the reactants are found in the final product, with no byproducts. scranton.edu

A common and direct route to 6-chloro-N-propylpyridin-2-amine involves the nucleophilic aromatic substitution of 2,6-dichloropyridine with n-propylamine. In this reaction, one of the chlorine atoms on the pyridine ring is displaced by the propylamino group.

The balanced chemical equation for this synthesis is: C₅H₃Cl₂N (2,6-dichloropyridine) + CH₃CH₂CH₂NH₂ (n-propylamine) → C₈H₁₁ClN₂ (6-chloro-N-propylpyridin-2-amine) + HCl (hydrochloric acid)

To assess the resource efficiency of this process, the percent atom economy is calculated using the molecular weights of the reactants and the desired product. primescholars.comlibretexts.org

Atom Economy Calculation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | Reactant |

| n-Propylamine | C₃H₉N | 59.11 | Reactant |

| 6-Chloro-N-propylpyridin-2-amine | C₈H₁₁ClN₂ | 170.64 | Desired Product |

| Hydrochloric Acid | HCl | 36.46 | Byproduct |

| Total Reactant Mass | 207.10 |

The percent atom economy is calculated as: (% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100)

% Atom Economy = (170.64 / (147.99 + 59.11)) x 100 = (170.64 / 207.10) x 100 ≈ 82.4%

Sustainable Reagent and Solvent Selection

In the synthesis of 6-chloro-N-propylpyridin-2-amine, the primary reagents are 2,6-dichloropyridine and n-propylamine. While their intrinsic properties are fixed, the choice of ancillary materials, such as the base and solvent, offers significant opportunities for green process optimization.

Traditionally, reactions of this type are often conducted in polar aprotic solvents like dimethylformamide (DMF) or chlorinated solvents such as dichloromethane (DCM) and 1,2-dichloroethane. acsgcipr.org However, these solvents are now recognized as having significant environmental, health, and safety concerns. Modern solvent selection guides, developed by industry consortia, provide a framework for choosing greener alternatives. colorado.edu

Solvent Selection Guide for Amination Reactions:

| Solvent | Class | Green Chemistry Ranking | Comments |

| Dichloromethane (DCM) | Chlorinated | Hazardous | Process safety and environmental concerns. |

| Dimethylformamide (DMF) | Polar Aprotic | Hazardous | High boiling point, toxicity concerns. |

| Acetonitrile | Polar Aprotic | Problematic | Volatile, byproduct concerns from manufacturing. |

| Tetrahydrofuran (THF) | Ether | Problematic | Peroxide formation risk. |

| 2-Propanol | Alcohol | Recommended | Biodegradable, low toxicity. Generally a green solvent class. acsgcipr.org |

| Ethyl Acetate (EtOAc) | Ester | Recommended | Favorable environmental profile, easily recycled. acsgcipr.org |

| Water | Aqueous | Recommended | The greenest solvent, but reactant solubility can be an issue. |

For the synthesis of 6-chloro-N-propylpyridin-2-amine, replacing traditional solvents like DCM or DMF with more sustainable options such as ethyl acetate or 2-propanol is a key goal. Research into reductive amination processes has shown that many reactions can be successfully performed in these greener solvents. acsgcipr.org Another advanced approach is the use of solvent-free reaction conditions, which, if feasible, represents an ideal green solution by completely eliminating solvent waste.

The selection of a base to neutralize the HCl byproduct is also critical. Inorganic bases like potassium carbonate are often preferred over tertiary amine bases (e.g., triethylamine) as they tend to be less toxic and result in salts that are more easily removed from the product mixture, often through simple filtration or aqueous extraction.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro N Propylpyridin 2 Amine

Reactivity at the Pyridine (B92270) Halogen Center

The chlorine atom at the 6-position of the pyridine ring is a key functional handle for a variety of synthetic transformations. Its reactivity is influenced by the electron-withdrawing nature of the ring nitrogen, which facilitates the displacement of the halide.

Nucleophilic Displacement Reactions (e.g., SAr)

The electron-deficient nature of the pyridine ring makes the C-Cl bond at the 2- and 6-positions susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a cornerstone for the functionalization of halopyridines. The reaction proceeds via a high-energy intermediate, a Meisenheimer complex, and its rate is dependent on the nature of the nucleophile and the electronic properties of the pyridine ring.

In reactions analogous to those with 6-chloro-N-propylpyridin-2-amine, various nucleophiles can displace the chloride ion. For instance, amines are effective nucleophiles for this transformation, often requiring heat to proceed. The nitrogen of an attacking amine will add to the carbon bearing the chlorine, leading to the eventual expulsion of the chloride ion and HCl, resulting in a new C-N bond.

Common nucleophiles and the resulting products are summarized in the table below.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Alkoxide | Sodium Methoxide (NaOMe) | 6-Methoxy-N-propylpyridin-2-amine | Heat in methanol |

| Amine | Methylamine (CH₃NH₂) | 6-(Methylamino)-N-propylpyridin-2-amine | Heat, often in a sealed vessel |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)-N-propylpyridin-2-amine | Heat in a suitable solvent like DMF |

This interactive table is based on established reactivity patterns for 2-chloropyridines.

Cross-Coupling Reactivity (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom on 6-chloro-N-propylpyridin-2-amine serves as an excellent electrophilic partner in these transformations. While bromides and iodides are generally more reactive, advancements in catalyst design, particularly the use of electron-rich phosphine ligands, have enabled efficient coupling of chloropyridines.

Suzuki-Miyaura Coupling : This reaction couples the chloropyridine with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. The choice of catalyst, ligand, and base is crucial for achieving high yields. N-heterocyclic carbene (NHC) complexes of palladium have shown high efficacy for the Suzuki coupling of heteroaryl chlorides. researchgate.net

Sonogashira Coupling : This involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is instrumental for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction is sensitive to the choice of catalyst, with different palladium ligands sometimes leading to different regioselectivity in polyhalogenated systems. rsc.orgrsc.org

Negishi Coupling : In this reaction, an organozinc reagent is coupled with the chloropyridine. wikipedia.org This method is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for the Negishi coupling of 2-chloropyridines. organic-chemistry.org Nickel catalysts can also be employed for these transformations. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | C(sp²)-C(sp) |

| Negishi | Organozinc Halide | Pd(0) or Ni catalyst (e.g., Pd(PPh₃)₄) | C(sp²)-C(sp³/sp²/sp) |

This interactive table summarizes common cross-coupling reactions applicable to 2-chloropyridines.

C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful, atom-economical strategy for molecular functionalization, avoiding the need for pre-functionalized starting materials. In 6-chloro-N-propylpyridin-2-amine, the N-propylamino group can act as a directing group, facilitating the selective functionalization of C-H bonds ortho to the amino group (i.e., at the C-3 position) through the formation of a stable metal complex. rsc.org

Palladium and rhodium are common catalysts for such transformations. The reaction typically proceeds through the coordination of the metal to the nitrogen of the directing group, followed by the cleavage of a nearby C-H bond to form a cyclometalated intermediate. This intermediate can then react with various coupling partners, such as alkynes or carbon monoxide, to introduce new functional groups. rsc.org The use of specific ligands, such as [2,2′-bipyridin]-6(1H)-one, can be crucial for achieving high chemo- and regioselectivity in the C-H arylation of related aniline structures. uva.es

Reactivity of the N-Propylamino Moiety

The secondary amine functionality of 6-chloro-N-propylpyridin-2-amine is a versatile site for chemical modification, allowing for the introduction of a wide range of substituents.

Acylation, Alkylation, and Arylation Reactions

Acylation : The N-propylamino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation : N-alkylation can be achieved using various alkylating agents. Traditional methods often employ alkyl halides, but these can lead to over-alkylation. researchgate.net Alternative methods, such as the use of alcohols in the presence of a catalyst (borrowing hydrogen methodology) or reactions with diketones, offer greener and more selective routes to N-alkylated products. acs.orgchemrxiv.org The use of N-aminopyridinium salts as ammonia (B1221849) surrogates represents a modern approach to achieving selective monoalkylation, avoiding the common issue of the product amine being more nucleophilic than the starting material. chemrxiv.orgnih.gov

Arylation : The introduction of an aryl group onto the nitrogen atom (N-arylation) is typically accomplished via palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination. These reactions couple the amine with an aryl halide or triflate. Designing new ligands has been crucial to extend this methodology to sterically hindered secondary amines. nih.gov

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-N-propyl amide |

| Alkylation | Methyl Iodide (CH₃I) | N-methyl-N-propyl tertiary amine |

| Arylation | Phenyl Bromide (C₆H₅Br) | N-phenyl-N-propyl tertiary amine |

This interactive table outlines common reactions at the N-propylamino moiety.

Condensation Reactions for Schiff Base Formation

The term "Schiff base" generally refers to an imine formed from a primary amine and a carbonyl compound. wikipedia.orgbyjus.com Secondary amines, such as the N-propylamino group in the title compound, react with aldehydes and ketones in an analogous acid-catalyzed condensation reaction. However, because the secondary amine lacks a second proton on the nitrogen to be eliminated, the final neutral product is not an imine but an enamine, provided there is a proton on an adjacent carbon. chemistrysteps.comlibretexts.orglibretexts.orgmasterorganicchemistry.com

The mechanism involves the initial nucleophilic addition of the secondary amine to the carbonyl carbon, forming a zwitterionic intermediate. libretexts.org Proton transfer leads to a carbinolamine. Under acidic conditions, the hydroxyl group is protonated and eliminated as water, forming a resonance-stabilized iminium ion. libretexts.orgwikipedia.org If possible, a base will then remove a proton from an adjacent carbon (the α-carbon) to yield the final, neutral enamine product. chemistrysteps.comlibretexts.org This reaction is reversible and is often driven to completion by the removal of water. libretexts.orgwikipedia.org

Cyclization Reactions and Heterocycle Formation

A prominent reaction pathway for 6-chloro-N-propylpyridin-2-amine and its parent compound, 2-amino-6-chloropyridine (B103851), is their participation in condensation reactions to form fused bicyclic heterocycles. The most notable among these is the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. rsc.org

This transformation typically involves the reaction of the 2-aminopyridine moiety with a bifunctional electrophile, such as an α-halocarbonyl compound or its equivalent. The reaction proceeds via an initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group, which attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system.

A variety of methodologies have been developed for this synthesis, highlighting its versatility. These include:

Copper-catalyzed aerobic oxidative reactions with acetophenones. organic-chemistry.org

Iron-catalyzed aerobic oxidative diaminations with nitroalkenes. organic-chemistry.org

Three-component Groebke–Blackburn–Bienaymé reactions involving an aminopyridine, an aldehyde, and an isocyanide. nih.gov

Catalyst-free cascade processes with reagents like 1-bromo-2-phenylacetylene. organic-chemistry.org

These reactions underscore a key reactivity pattern where the N-1 and the C-2 amino group of the pyridine ring act in concert as a binucleophilic system to construct a new five-membered ring.

Table 1: Selected Methods for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridine Derivatives

| Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|

| Acetophenones | CuI / Aerobic | 2-Aryl-imidazo[1,2-a]pyridines |

| Nitroolefins | Iron Catalyst / Aerobic | 2-Nitro-3-aryl-imidazo[1,2-a]pyridines |

| Aldehydes, Isocyanides | Acid or Metal Catalyst | 2,3-Disubstituted-imidazo[1,2-a]pyridines |

| α-Haloketones | Reflux in Ethanol | 2-Substituted-imidazo[1,2-a]pyridines |

Transformations Involving the Pyridine Heterocycle

The pyridine ring of 6-chloro-N-propylpyridin-2-amine can undergo several transformations, including electrophilic substitution, metalation, and rearrangement, with regioselectivity dictated by the existing substituents.

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq However, the presence of the powerful electron-donating N-propylamino group at the C-2 position partially mitigates this deactivation and directs incoming electrophiles. The amino group is an ortho, para-director. In this specific molecule, the directing positions are C-3 (ortho) and C-5 (para).

Halogenation : Electrophilic halogenation, such as bromination or chlorination, is expected to occur preferentially at the C-5 position, which is para to the activating amino group. guidechem.com Studies on the regioselective chlorination and bromination of 2-aminopyridines confirm that reactions at these positions are feasible under mild conditions. rsc.org

Nitration : The nitration of 2-aminopyridines is more complex. The reaction often proceeds first via the formation of a 2-nitraminopyridine intermediate by attack on the exocyclic nitrogen. This intermediate can then undergo an acid-catalyzed rearrangement to introduce a nitro group onto the ring, typically at the C-5 position. njit.edusapub.org Direct ring nitration at C-5 and C-3 is also possible, with the outcome influenced by reaction conditions.

The chloro group at C-6 is a deactivating group and an ortho, para-director. Its influence is generally overridden by the much stronger activating effect of the amino group. Therefore, the primary substitution patterns are governed by the C-2 N-propylamino substituent.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 6-Chloro-N-propylpyridin-2-amine

| Reaction | Electrophile | Primary Position of Attack | Secondary Position of Attack |

|---|---|---|---|

| Bromination | Br⁺ | C-5 (para to -NHPr) | C-3 (ortho to -NHPr) |

| Chlorination | Cl⁺ | C-5 (para to -NHPr) | C-3 (ortho to -NHPr) |

| Nitration | NO₂⁺ | C-5 (para to -NHPr) | C-3 (ortho to -NHPr) |

The deprotonation of the pyridine ring using organolithium reagents is a powerful tool for introducing further functionalization. For 6-chloro-N-propylpyridin-2-amine, two competing regiochemical outcomes are possible, depending on the reaction conditions and reagents.

Directed ortho Metalation (DoM) : The N-propylamino group can act as a Directed Metalation Group (DMG). wikipedia.org In this mechanism, the heteroatom of the DMG coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position. For this molecule, DoM would lead to lithiation at the C-3 position. harvard.edubaranlab.org

C-6 Lithiation : Studies on the closely related 2-chloropyridine have revealed an unusual and unprecedented regioselective lithiation at the C-6 position. researchgate.netnih.gov This reaction is promoted by the use of a "superbase" mixture of n-butyllithium and lithium 2-(dimethylamino)ethoxide (LiDMAE). Deuterium labeling experiments have confirmed that this is a direct deprotonation at C-6 and not the result of a rearrangement. researchgate.net The mechanism is believed to involve the formation of lithium aggregates near the pyridine nitrogen, which favors deprotonation at the adjacent C-6 position. researchgate.net

Therefore, the metalation of 6-chloro-N-propylpyridin-2-amine presents a dichotomy: conventional DoM reagents would likely favor C-3 deprotonation, while specialized BuLi-LiDMAE mixtures could potentially induce deprotonation at C-6, adjacent to the chlorine atom.

The pyridine ring is an aromatic heterocycle characterized by significant resonance stabilization, making ring-opening reactions energetically unfavorable and rare under typical laboratory conditions.

However, specific rearrangement reactions involving substituents are well-documented. As mentioned in the context of electrophilic substitution (Section 3.3.1), a key rearrangement pathway for this class of compounds occurs during nitration. The initial electrophilic attack of the nitronium ion (NO₂⁺) can occur on the exocyclic amino nitrogen to form a nitramine derivative. This N-nitro compound can then undergo an intermolecular rearrangement in strong acid, leading to the migration of the nitro group onto the electron-rich C-5 position of the pyridine ring. sapub.org

Detailed Reaction Mechanism Elucidation

Mechanistic studies on reactions involving substituted chloropyridines often focus on nucleophilic aromatic substitution (SNAr), a fundamental process for this class of compounds. The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the chlorine atom at C-6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The rate of this reaction is influenced by the electronic nature of other substituents on the ring. nih.gov

In transition metal-catalyzed reactions, such as those used for C-H functionalization, the pyridyl nitrogen can act as an internal directing group. The mechanism often involves the formation of a stable cyclometalated intermediate through chelation of the metal to the nitrogen and subsequent C-H bond cleavage at an ortho position on a tethered aryl group. rsc.org

The elucidation of reaction mechanisms is greatly aided by computational chemistry, particularly through the analysis of transition states. For the key SNAr reaction on chloropyridines, molecular orbital calculations have been employed to model the change in Gibbs free energy between the initial state and the transition state for the formation of the Meisenheimer complex. nih.gov These calculations provide theoretical verification for the existence of this high-energy intermediate and help explain how substituents on the pyridine ring influence the reaction rate by stabilizing or destabilizing the transition state. nih.gov

Locating the transition state for Meisenheimer complex formation can be challenging, particularly for concerted mechanisms where the intermediate is not a distinct minimum on the potential energy surface. psicode.org Computational methods used for such analyses typically involve geometry optimization with various density functionals (e.g., B3LYP, M06-2X) to locate saddle points on the potential energy surface, followed by vibrational frequency calculations to confirm the presence of a single imaginary frequency characteristic of a true transition state. psicode.orgmarshall.edu High-level calculations and Franck-Condon simulations are also used to analyze the electronic and vibrational structure of substituted pyridines, providing deeper insight into their reactivity. aip.org

Kinetic Isotope Effects and Mechanistic Probes

The elucidation of reaction mechanisms is a fundamental aspect of chemical research. For a molecule such as 6-chloro-N-propylpyridin-2-amine, which possesses multiple reactive sites, including the chloro-substituted pyridine ring and the N-propylamino group, kinetic isotope effects (KIEs) and other mechanistic probes serve as powerful tools to unravel the intricate details of its chemical transformations. While specific experimental data on KIEs for 6-chloro-N-propylpyridin-2-amine are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining analogous systems and established mechanistic principles. This section will explore the theoretical application of kinetic isotope effects and other mechanistic probes to dissect the reactivity of this compound.

Kinetic isotope effects are determined by comparing the reaction rates of a molecule with its isotopically substituted counterpart. The magnitude of the KIE can provide profound insights into the rate-determining step of a reaction and the nature of the transition state. For 6-chloro-N-propylpyridin-2-amine, isotopic substitution can be envisioned at several key positions to probe different aspects of its reactivity.

Probing Nucleophilic Aromatic Substitution (SNAr) at the C6-Position:

The reaction of 6-chloro-N-propylpyridin-2-amine with nucleophiles is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, a common pathway for electron-deficient aromatic rings bearing a good leaving group. The generally accepted mechanism involves a two-step addition-elimination sequence through a Meisenheimer complex intermediate. However, recent studies on similar systems suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

To distinguish between these possibilities for 6-chloro-N-propylpyridin-2-amine, a chlorine kinetic isotope effect (35Cl/37Cl KIE) could be measured. The C-Cl bond is broken during the reaction, and a primary KIE would be expected if this bond cleavage occurs in the rate-determining step.

In a stepwise mechanism , if the initial nucleophilic attack to form the Meisenheimer complex is the slow step, a small or negligible chlorine KIE would be anticipated, as the C-Cl bond is not significantly weakened in the transition state of this step.

Conversely, if the departure of the chloride ion is rate-determining, a significant primary chlorine KIE would be observed.

For a concerted mechanism , where the nucleophile attacks and the chloride departs in a single step, a substantial primary chlorine KIE is also expected, reflecting the bond-breaking process in the transition state.

The following table illustrates hypothetical chlorine KIE values and their mechanistic implications for the reaction of 6-chloro-N-propylpyridin-2-amine with a nucleophile.

| Proposed Mechanism | Rate-Determining Step | Expected 35k/37k | Interpretation |

| Stepwise (Addition-Elimination) | Nucleophilic Addition | ~1.000 - 1.002 | C-Cl bond not broken in the transition state. |

| Stepwise (Addition-Elimination) | Elimination of Chloride | > 1.005 | C-Cl bond breaking is part of the rate-determining step. |

| Concerted | Single Step | > 1.005 | Significant C-Cl bond cleavage in the transition state. |

Furthermore, a carbon-13 KIE (12C/13C KIE) at the C6 position can also provide valuable information. A significant 12C/13C KIE would suggest a change in the bonding environment of this carbon in the rate-determining step, which is consistent with both the formation of the Meisenheimer complex and a concerted process. nih.gov

Investigating Reactions at the N-Propylamino Group:

The N-propylamino group can participate in a variety of reactions, including N-H bond activation, protonation, and reactions involving the lone pair on the nitrogen atom. Deuterium substitution on the nitrogen (N-D) or on the propyl chain (e.g., at the α-carbon) can serve as a mechanistic probe.

A primary deuterium KIE (kH/kD) would be expected for reactions where the N-H bond is cleaved in the rate-determining step. For example, in a base-catalyzed deprotonation or an oxidation reaction involving hydrogen atom abstraction from the nitrogen, a significant primary KIE (typically in the range of 3-7 at room temperature) would be anticipated.

The following table provides hypothetical deuterium KIE values for reactions involving the amino group of 6-chloro-N-propylpyridin-2-amine.

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| Base-catalyzed Deprotonation | N-D | 3 - 7 | N-H bond cleavage is rate-determining. |

| Oxidation (H-atom abstraction) | N-D | 3 - 7 | N-H bond cleavage is rate-determining. |

| Acid-Base Equilibrium | N-D | < 1 (Inverse KIE) | Probes changes in N-H vibrational frequencies upon protonation. |

| Reaction not involving N-H cleavage | N-D | ~1 | N-H bond is not broken in the rate-determining step. |

Secondary deuterium isotope effects can also be employed to probe the transition state structure. For instance, substituting deuterium at the α-carbon of the N-propyl group (N-CH2CD2CH3) could reveal changes in hybridization at this carbon in the transition state of a reaction. A secondary KIE (kH/kD) value greater than 1 (normal) would suggest a change from sp3 to a more sp2-like character in the transition state, while a value less than 1 (inverse) would indicate the opposite.

Derivatization Strategies and Analog Synthesis

Design Principles for Novel 6-Chloro-N-propylpyridin-2-amine Derivatives

The design of new derivatives of 6-chloro-N-propylpyridin-2-amine is guided by established principles of medicinal and materials chemistry. The goal is often to enhance biological activity, improve selectivity for a particular target, or modify physical properties such as solubility and stability.

The reactivity of 6-chloro-N-propylpyridin-2-amine can be modulated through several structural modifications. The chlorine atom at the 6-position is a key site for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity can be influenced by introducing electron-withdrawing or electron-donating groups elsewhere on the pyridine (B92270) ring. For instance, the introduction of a nitro group, as seen in the synthesis of 6-chloro-N-isopropyl-3-nitropyridin-2-amine, significantly activates the chlorine for displacement. nih.gov

The N-propylamino group also plays a crucial role. Its basicity and nucleophilicity can be altered by acylation or further alkylation. These modifications can also introduce steric hindrance, which can direct the regioselectivity of subsequent reactions on the pyridine ring.

Table 1: Examples of Structural Modifications and Their Effects

| Modification | Position | Effect on Reactivity | Potential Reaction |

| Introduction of a nitro group | 3- or 5-position | Activates the 6-chloro position towards SNAr | Displacement by various nucleophiles |

| Acylation of the amino group | 2-position (N) | Reduces nucleophilicity of the amine | Further functionalization of the pyridine ring |

| Alkylation of the amino group | 2-position (N) | Increases steric bulk and basicity | Directed metallation or halogenation |

A primary application of 6-chloro-N-propylpyridin-2-amine and its parent compound, 2-amino-6-chloropyridine (B103851), is as a building block for more complex heterocyclic structures. psu.edubeilstein-journals.org The reactive chlorine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the fusion or linkage of the pyridine core to other aromatic or heterocyclic systems. For example, 2-amino-6-chloropyridine has been used in nickel-catalyzed homo-coupling reactions to produce bipyridine structures. chemicalbook.com Such strategies are fundamental in the synthesis of quinolone analogs and other polycyclic systems of medicinal interest. psu.edunih.gov

Synthesis of Substituted N-Propylaminopyridines

The synthesis of substituted N-propylaminopyridines often begins with a readily available starting material like 2,6-dichloropyridine (B45657). psu.edu The differential reactivity of the two chlorine atoms allows for a selective monosubstitution with propylamine, yielding 6-chloro-N-propylpyridin-2-amine. This reaction is typically carried out under basic conditions at elevated temperatures.

Further substitutions can then be made at the remaining chlorine position or on the pyridine ring itself. For example, the parent compound 2-amino-6-chloropyridine can be synthesized from 2,6-dichloropyridine by reaction with ammonia (B1221849) at high temperatures or through a multi-step process involving a hydrazino intermediate. psu.edu The subsequent N-propylation would then yield the target scaffold for further derivatization.

Table 2: Synthetic Routes to Substituted Aminopyridines

| Starting Material | Reagents | Product | Reference |

| 2,6-Dichloropyridine | Propylamine, NaOH | 6-chloro-N-propylpyridin-2-amine | |

| 2,6-Dichloropyridine | Hydrazine (B178648) hydrate (B1144303), then reduction | 2-Amino-6-chloropyridine | psu.edu |

| 2,6-Dichloro-3-nitropyridine | Isopropylamine | 6-Chloro-N-isopropyl-3-nitropyridin-2-amine | nih.gov |

Conjugation and Linker Chemistry

The field of bioconjugation has seen a surge in interest, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies. symeres.comscripps.eduresearchgate.netnih.govnih.gov The amino group of 6-chloro-N-propylpyridin-2-amine provides a convenient point of attachment for linkers, which can then be used to connect the molecule to a larger biomolecule, a fluorescent tag, or a solid support.

The secondary amine can be acylated with a bifunctional linker containing a second reactive group, such as a carboxylic acid, an azide, or a maleimide. symeres.com The choice of linker is critical and depends on the desired application. For ADCs, linkers are designed to be stable in circulation but cleavable at the target site. symeres.comnih.gov The properties of the linker can be tuned to control the release of the active molecule. symeres.com

Regioselective Functionalization for Analog Generation

Generating a diverse library of analogs from a common scaffold requires precise control over the position of chemical modifications, a concept known as regioselectivity. For 6-chloro-N-propylpyridin-2-amine, several strategies can be employed to achieve this.

The existing substituents—the N-propylamino group and the chlorine atom—direct the position of subsequent electrophilic aromatic substitution reactions. The amino group is an activating, ortho-, para-director, while the chlorine is a deactivating, ortho-, para-director. This interplay can be exploited to introduce new functional groups at specific positions on the pyridine ring.

Furthermore, directed ortho-metallation (DoM) is a powerful technique. The amino group can direct a strong base to deprotonate the adjacent C-3 position, creating a nucleophilic center that can then react with a wide range of electrophiles. This allows for the introduction of substituents specifically at the 3-position, a feat that is often difficult to achieve through classical electrophilic substitution.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of 6-chloro-N-propylpyridin-2-amine. Both ¹H and ¹³C NMR are utilized to confirm the substitution pattern on the pyridine (B92270) ring and the integration of the N-propyl group.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl group. The chemical shifts and coupling constants of the pyridine protons provide information about their relative positions. For instance, in a related compound, 2-chloropyridine, the proton chemical shifts are observed at approximately 8.39, 7.64, 7.32, and 7.23 ppm. Similarly, the protons of the propyl group in 6-chloro-N-propylpyridin-2-amine would exhibit characteristic multiplets corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and N-CH₂ groups.

The ¹³C NMR spectrum complements the proton NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegative chlorine atom and the amino group.

To unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. mdpi.com These methods, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for complex structural analysis. mdpi.comyoutube.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically within two or three bonds. For 6-chloro-N-propylpyridin-2-amine, COSY would show correlations between the adjacent protons on the pyridine ring and between the protons of the propyl group (e.g., between the N-CH₂ and the adjacent CH₂ protons, and between the CH₂ and CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached, and usually pre-assigned, proton signals.

A hypothetical HMBC experiment on 6-chloro-N-propylpyridin-2-amine would be expected to show a correlation between the N-CH₂ protons of the propyl group and the C2 carbon of the pyridine ring, confirming the N-propylamino substitution at the 2-position.

The rotation around the C2-N bond in 6-chloro-N-propylpyridin-2-amine can be hindered due to steric and electronic effects. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study such dynamic processes and to determine the energy barriers associated with them. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the protons near the rotating bond.

At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. By analyzing the line shapes at different temperatures, the rotational barrier can be quantified.

Mass Spectrometry (MS) Fragmentation Pathways and Mechanisms

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.gov For 6-chloro-N-propylpyridin-2-amine (C₈H₁₁ClN₂), the expected exact mass is approximately 170.0611. echemi.com HRMS can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

| Property | Value |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| Exact Mass | 170.0610761 Da |

| Monoisotopic Mass | 170.0610761 Da |

This data is based on the compound's chemical formula and has been computationally predicted. echemi.com

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For 6-chloro-N-propylpyridin-2-amine, the protonated molecule [M+H]⁺ would be the precursor ion in a typical MS/MS experiment. The fragmentation would likely involve the loss of the propyl group, the chlorine atom, or parts of the pyridine ring. The fragmentation of related aromatic amines has been studied, and similar pathways can be expected. ecut.edu.cn For instance, a common fragmentation pathway for N-alkyl amines is the cleavage of the C-C bond beta to the nitrogen atom. The analysis of these fragmentation patterns helps to confirm the structure of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov

In the IR spectrum of 6-chloro-N-propylpyridin-2-amine, characteristic absorption bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching. wpmucdn.comyoutube.com The N-H stretching vibration for a secondary amine typically appears as a single band in the region of 3300-3500 cm⁻¹. wpmucdn.com The aromatic C-H stretches are generally found above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are characteristic of the entire molecule, including the C-Cl stretching vibration, which is typically observed in the 600-800 cm⁻¹ range. youtube.com

Raman spectroscopy provides complementary information to IR spectroscopy. aps.org The selection rules for Raman and IR are different, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For pyridine derivatives, the ring breathing modes are often prominent in the Raman spectrum.

| Spectroscopic Technique | Expected Wavenumber Range (cm⁻¹) | Assignment |

| IR | 3300-3500 | N-H stretch (secondary amine) |

| IR/Raman | > 3000 | Aromatic C-H stretch |

| IR/Raman | < 3000 | Aliphatic C-H stretch |

| IR/Raman | 1400-1600 | C=C and C=N ring stretching |

| IR/Raman | 600-800 | C-Cl stretch |

This table presents generalized expected wavenumber ranges for the functional groups present in the molecule.

Detailed Band Assignment and Normal Mode Analysis

While a complete, experimentally verified vibrational analysis for 6-chloro-N-propylpyridin-2-amine is not extensively documented in publicly accessible literature, a theoretical approach based on related molecules allows for a predictive assignment of its characteristic infrared (IR) and Raman bands. The vibrational spectrum can be understood by considering the distinct contributions from the pyridine ring, the N-propyl group, and the chloro-substituent.

Normal mode analysis, typically performed using computational methods like Density Functional Theory (DFT), would be essential for a precise assignment of each vibrational frequency to specific atomic motions. For instance, studies on similar molecules such as 2-chloro-6-methyl pyridine provide a basis for assigning pyridine ring deformations and stretching vibrations. researchgate.net

Key expected vibrational modes for 6-chloro-N-propylpyridin-2-amine would include:

N-H Stretching: A characteristic band in the IR spectrum, typically appearing in the region of 3300-3500 cm⁻¹, corresponding to the stretching of the amine N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group would appear just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring are expected in the 1400-1600 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies.

C-N Stretching: The stretching vibration of the C-N bond connecting the propyl group to the amine nitrogen would be observable in the fingerprint region.

C-Cl Stretching: The C-Cl stretching vibration is typically found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

A detailed analysis would require experimental data to be compared against computational predictions to refine these assignments.

X-ray Crystallography for Solid-State Structure Determination

As of now, the specific crystal structure of 6-chloro-N-propylpyridin-2-amine has not been reported in major crystallographic databases. However, analysis of closely related structures provides significant insight into the likely molecular geometry and intermolecular interactions that govern its solid-state packing. For example, the crystal structure of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine reveals key features that can be extrapolated to the target compound. nih.gov

Molecular Geometry and Conformation in Crystalline State

Based on analogous structures, the 6-chloro-N-propylpyridin-2-amine molecule is expected to exhibit a largely planar pyridine ring. The exocyclic N-propylamino group, however, introduces conformational flexibility. The geometry around the amine nitrogen would be trigonal planar or slightly pyramidal.

Key geometric parameters that would be determined from an X-ray structure analysis include:

Bond lengths within the pyridine ring.

The C-Cl and C-N bond lengths.

Bond angles defining the geometry of the ring and the substituent.

Torsion angles describing the orientation of the N-propyl group relative to the pyridine ring.

In the related compound 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the bond length of the amino nitrogen to the aromatic ring is approximately 1.38 Å. researchgate.net Similar values would be anticipated for 6-chloro-N-propylpyridin-2-amine. The conformation of the propyl chain in the crystalline state would be influenced by packing forces to minimize steric hindrance and maximize favorable intermolecular interactions.

Intermolecular Interactions and Packing

The solid-state architecture of 6-chloro-N-propylpyridin-2-amine would be dictated by a combination of intermolecular forces. Analysis of similar chlorinated nitrogen-containing heterocyclic compounds suggests the following interactions would be prominent:

Hydrogen Bonding: The secondary amine (N-H) group is a potent hydrogen bond donor. It is highly probable that it forms intermolecular hydrogen bonds with the nitrogen atom of the pyridine ring (N-H···N) of an adjacent molecule, a common motif in aminopyridines. researchgate.net

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

These interactions would combine to form a complex three-dimensional network in the solid state.

Advanced Spectroscopic Probes for Reaction Monitoring

The synthesis of 6-chloro-N-propylpyridin-2-amine, commonly achieved through the nucleophilic aromatic substitution of 2,6-dichloropyridine (B45657) with propylamine, can be effectively monitored in real-time using advanced spectroscopic techniques. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose.

By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentrations of reactants, intermediates, and the final product can be tracked over time without the need for sampling. Key spectral changes that would be monitored include:

The disappearance of vibrational bands associated with the starting material, 2,6-dichloropyridine.

The consumption of propylamine.

The appearance and increase in intensity of characteristic bands for the 6-chloro-N-propylpyridin-2-amine product, such as the N-H stretch and the specific fingerprint vibrations of the substituted pyridine ring.

This real-time data allows for precise determination of reaction kinetics, identification of the optimal reaction endpoint, and detection of any potential side-product formation, leading to improved process control and yield optimization.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure and molecular orbitals of 6-chloro-N-propylpyridin-2-amine is not present in the available scientific literature. Such an analysis would be fundamental to understanding its electronic properties and reactivity.

There are no published studies that report the use of Density Functional Theory (DFT) to calculate the ground state properties of 6-chloro-N-propylpyridin-2-amine. Typically, DFT calculations would provide valuable information on the molecule's optimized geometry, bond lengths, bond angles, and electronic energy. While DFT has been successfully applied to other substituted pyridines to elucidate their structural and electronic characteristics, this specific compound has not been the subject of such a published study. tandfonline.comresearchgate.netscirp.org

A search for high-level ab initio computational studies for 6-chloro-N-propylpyridin-2-amine yielded no results. These methods, known for their high accuracy, are often employed for precise characterization of molecular structures and properties. Although ab initio calculations have been performed on simpler related compounds like 2-fluoropyridine (B1216828), no such data exists for 6-chloro-N-propylpyridin-2-amine. researchgate.net

No literature is available that applies Frontier Molecular Orbital (FMO) theory to 6-chloro-N-propylpyridin-2-amine. This theoretical framework is crucial for predicting the reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comscirp.org Without specific calculations, any discussion on the FMOs and resulting reactivity of 6-chloro-N-propylpyridin-2-amine would be speculative.

Conformational Analysis and Energy Landscapes

Specific studies on the conformational analysis and the corresponding energy landscapes of 6-chloro-N-propylpyridin-2-amine have not been reported. Such analyses are critical for understanding the molecule's three-dimensional structure and flexibility.

There are no published potential energy surface (PES) scans for 6-chloro-N-propylpyridin-2-amine. A PES scan is a computational method used to explore the energy of a molecule as a function of its geometry, helping to identify stable conformers and the transition states that connect them. While the methodology for PES scans is well-established, it has not been applied to this specific compound in any available research. skku.eduresearchgate.netresearchgate.net

No molecular dynamics (MD) simulations for 6-chloro-N-propylpyridin-2-amine have been published. MD simulations provide a time-resolved picture of a molecule's behavior, offering insights into its conformational dynamics and interactions with its environment. Although MD simulations are a powerful tool for studying complex molecular systems, they have not been utilized to investigate 6-chloro-N-propylpyridin-2-amine in any publicly accessible study. acs.orgaps.org

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules. By simulating spectra, researchers can assign experimental signals to specific molecular motions or electronic transitions, providing a detailed understanding of the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts through computational means has become a standard procedure for confirming or proposing molecular structures. Density Functional Theory (DFT) is a widely used method for this purpose. youtube.com

The typical workflow involves optimizing the molecular geometry of 6-chloro-N-propylpyridin-2-amine using a selected DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(2d,p)). nih.gov Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using a linear scaling approach derived from calculations on a set of known molecules. youtube.com This method corrects for systematic errors inherent in the calculation. youtube.com For substituted pyridines, these calculations can accurately predict the chemical shifts of protons and carbons in the aromatic ring, as well as those in the N-propyl substituent, aiding in the unambiguous assignment of experimental NMR spectra. youtube.comchemicalbook.com

Table 1: Representative Computational NMR Prediction Parameters

| Parameter | Method/Basis Set | Purpose |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d,p)) | To find the lowest energy conformation of the molecule. |

| NMR Calculation | GIAO-DFT (e.g., B3LYP/6-311++G(2d,p)) | To calculate isotropic shielding constants for each nucleus. |

| Scaling Factors | Linear Regression vs. Experimental Data | To convert calculated shielding constants to predictable chemical shifts. |

Vibrational Frequency Calculations and Spectral Simulations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. canterbury.ac.nz Computational frequency calculations are vital for assigning the observed vibrational bands to specific stretching, bending, and torsional modes within the molecule. canterbury.ac.nztsijournals.com

For 6-chloro-N-propylpyridin-2-amine, DFT calculations (e.g., at the B3LYP/6-31G* level) can be employed to compute the harmonic vibrational frequencies. tsijournals.com The process begins with a geometry optimization to find the minimum energy structure. The absence of imaginary frequencies in the subsequent calculation confirms that the structure is a true minimum on the potential energy surface. tsijournals.com Calculated frequencies often have systematic errors, which are typically corrected using empirical scaling factors to improve agreement with experimental data. tsijournals.com

For a molecule like 6-chloro-N-propylpyridin-2-amine, key vibrational modes would include the N-H stretching and scissoring vibrations of the amino group, C-H stretching of the propyl chain and pyridine (B92270) ring, C-N and C-C stretching modes, and the C-Cl stretching vibration. tsijournals.comnih.gov Theoretical simulations of IR and Raman spectra can be generated based on the calculated frequencies and intensities, providing a "molecular fingerprint" that is invaluable for structural characterization. canterbury.ac.nz

Table 2: Expected Vibrational Modes for 6-chloro-N-propylpyridin-2-amine

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Asymmetric and symmetric stretching of the amine N-H bonds. |

| C-H Stretch (Aliphatic) | 2850-3000 | Stretching of C-H bonds in the n-propyl group. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the pyridine ring. |

| N-H Scissoring | 1600-1650 | Bending motion of the H-N-H angle. tsijournals.com |

| C=C, C=N Ring Stretch | 1400-1600 | Stretching vibrations within the pyridine ring. |

| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bond. |

Reaction Pathway Modeling and Transition State Identification

Understanding the mechanism of chemical reactions is fundamental to controlling their outcomes. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and high-energy transition states that are often inaccessible to experimental observation.

The synthesis of 6-chloro-N-propylpyridin-2-amine typically involves a nucleophilic aromatic substitution (SNAr) reaction, where 2,6-dichloropyridine (B45657) is treated with propylamine. Computational studies on similar systems have shown that SNAr reactions on halogenated pyridines can proceed through different mechanisms, including a classical two-step pathway involving a Meisenheimer intermediate or a concerted one-step displacement (cSNAr). nih.govresearchgate.net DFT calculations can be used to model these potential pathways, locate the transition state structures, and determine the activation energies for each step. nih.govresearchgate.net

By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. nih.govnih.gov This profile provides crucial information about the thermodynamics and kinetics of the reaction.

Reactions are almost always carried out in a solvent, which can significantly influence reaction pathways and energetics. nih.gov Computational models can account for solvent effects, most commonly through the use of implicit solvent models like the Polarizable Continuum Model (PCM). nih.govelsevierpure.com In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

Studies have shown that binding energies and molecular stability can change considerably when moving from the gas phase to a solution. nih.gov For the SNAr synthesis of 6-chloro-N-propylpyridin-2-amine, using a PCM model would allow for the investigation of how solvent polarity affects the stability of charged intermediates and transition states. A polar solvent might stabilize a charged Meisenheimer complex, potentially favoring a two-step mechanism over a concerted one. nih.gov Accurately modeling solvent effects is crucial for obtaining computational results that correlate well with experimental observations in the laboratory. researchgate.net

Quantum Chemical Descriptors and Global Reactivity Parameters

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and stability. rsc.org These parameters are calculated using DFT and are based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netekb.eg

For 6-chloro-N-propylpyridin-2-amine, these descriptors provide a quantitative measure of its chemical behavior.

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). rsc.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Defined as χ = (I + A) / 2, it measures the molecule's ability to attract electrons. ekb.eg

Chemical Hardness (η): Calculated as η = (I - A) / 2, it signifies resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.netekb.eg

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates a higher propensity for chemical reactions. nih.gov

Electrophilicity Index (ω): Defined as ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ), this index quantifies the global electrophilic nature of a molecule. researchgate.netdergipark.org.tr

These parameters are invaluable for comparing the reactivity of a series of related compounds and for predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.gov

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | Measure of electron-attracting power. ekb.eg |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud. ekb.eg |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of the molecule. researchgate.net |

Chemical Hardness and Softness Analysis

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in chemical reactivity theory that help to quantify the resistance of a chemical species to a change in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered to be a "hard" molecule, indicating high stability and low reactivity. Conversely, a "soft" molecule possesses a small HOMO-LUMO gap, suggesting it is more polarizable and reactive. mdpi.com

The chemical hardness and softness are calculated using the following equations, which are based on the energies of the HOMO and LUMO:

Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η